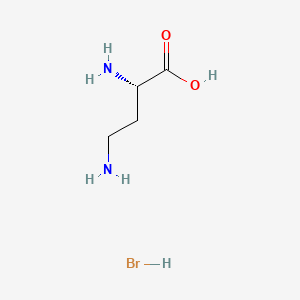

(S)-2,4-Diaminobutanoic acid hydrobromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

L-DAB HBr kann durch die Reaktion von L-2,4-Diaminobuttersäure mit Bromwasserstoffsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von L-2,4-Diaminobuttersäure in Wasser, gefolgt von der Zugabe von Bromwasserstoffsäure unter kontrollierten Temperaturbedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von L-DAB HBr beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise bei -20°C gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-DAB HBr unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: L-DAB HBr kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine zu bilden.

Substitution: L-DAB HBr kann an Substitutionsreaktionen teilnehmen, bei denen das Bromid-Ion durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Nukleophile wie Natriumhydroxid (NaOH) und Ammoniak (NH₃) werden häufig verwendet.

Hauptprodukte

Oxidation: Produziert Oxide von L-DAB HBr.

Reduktion: Produziert Amine.

Substitution: Produziert substituierte Derivate von L-DAB HBr.

Wissenschaftliche Forschungsanwendungen

L-DAB HBr hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Untersucht wird seine Rolle als GABA-Transaminase-Inhibitor, der für die Neurotransmitterregulation entscheidend ist.

Medizin: Zeigt Antitumor- und Antikonvulsiva-Aktivitäten und ist somit ein potenzieller Kandidat für die Krebs- und Epilepsieforschung.

Industrie: Wird zur Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet .

Wirkmechanismus

L-DAB HBr übt seine Wirkung aus, indem es die GABA-Transaminase hemmt, ein Enzym, das für den Abbau von GABA verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht L-DAB HBr den GABA-Spiegel im Gehirn, was zur Reduktion der neuronalen Erregbarkeit beiträgt. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von neurologischen Erkrankungen wie Epilepsie .

Wirkmechanismus

L-DAB HBR exerts its effects by inhibiting GABA transaminase, an enzyme responsible for the degradation of GABA. By inhibiting this enzyme, L-DAB HBR increases the levels of GABA in the brain, which helps in reducing neuronal excitability. This mechanism is particularly beneficial in the treatment of neurological disorders such as epilepsy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-2,4-Diaminobuttersäure: Ein schwacher GABA-Transaminase-Inhibitor mit ähnlicher Antitumoraktivität.

L-DABA-Hydrobromid: Eine weitere Form von L-2,4-Diaminobuttersäure mit ähnlichen Eigenschaften.

Einzigartigkeit

L-DAB HBr ist einzigartig aufgrund seiner starken inhibitorischen Wirkung auf die GABA-Transaminase und seiner signifikanten Antitumor- und Antikonvulsiva-Aktivitäten. Seine Fähigkeit, den GABA-Spiegel im Gehirn zu erhöhen, macht es zu einer wertvollen Verbindung in der neurologischen Forschung .

Eigenschaften

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHWEZQMFNGBK-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

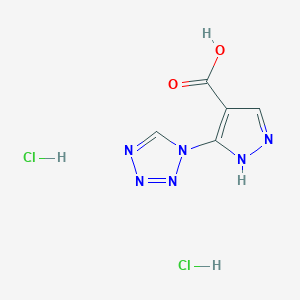

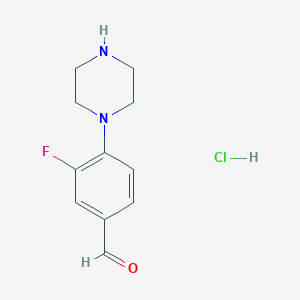

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1389799.png)

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)

![[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine](/img/structure/B1389803.png)

![tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1389804.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)

![Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389812.png)

![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)

![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)